5-{[4-(Piperidin-1-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione
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Overview
Description
5-{[4-(Piperidin-1-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione is a heterocyclic compound that has garnered interest due to its diverse biological activities. This compound features a thiazolidine-2,4-dione scaffold, which is known for its presence in various pharmacologically active molecules. The incorporation of the quinazoline and piperidine moieties further enhances its potential for therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(Piperidin-1-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione typically involves the condensation of a quinazoline derivative with a thiazolidine-2,4-dione precursor. One common method includes the reaction of 4-(Piperidin-1-yl)quinazoline-6-carbaldehyde with thiazolidine-2,4-dione in the presence of a suitable base, such as piperidine, under reflux conditions . The reaction mixture is then purified using standard techniques like recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(Piperidin-1-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific conditions like elevated temperatures or microwave irradiation.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Functionalized derivatives with diverse biological activities
Scientific Research Applications
5-{[4-(Piperidin-1-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione has been explored for its potential in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antioxidant properties.
Industry: Utilized in the design of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-{[4-(Piperidin-1-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione involves its interaction with various molecular targets. The thiazolidine-2,4-dione moiety is known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism . Additionally, the quinazoline and piperidine groups may interact with specific enzymes or receptors, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Piperidin-1-yl)quinazolin-6-yl)acetic acid hydrochloride: Shares the quinazoline and piperidine moieties but differs in the acetic acid group.
5-{[4-(Morpholin-4-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione: Similar structure with a morpholine group instead of piperidine.
Uniqueness
5-{[4-(Piperidin-1-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione stands out due to its unique combination of the thiazolidine-2,4-dione scaffold with the quinazoline and piperidine moieties. This structural arrangement imparts distinct biological activities and potential therapeutic applications, making it a valuable compound for further research and development.
Properties
CAS No. |
648449-86-9 |
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Molecular Formula |
C17H16N4O2S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
5-[(4-piperidin-1-ylquinazolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H16N4O2S/c22-16-14(24-17(23)20-16)9-11-4-5-13-12(8-11)15(19-10-18-13)21-6-2-1-3-7-21/h4-5,8-10H,1-3,6-7H2,(H,20,22,23) |
InChI Key |
CGQVYNCGTTUTCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)C=C4C(=O)NC(=O)S4 |
Origin of Product |
United States |
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